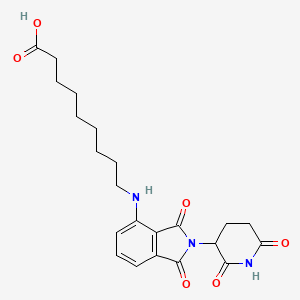

9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

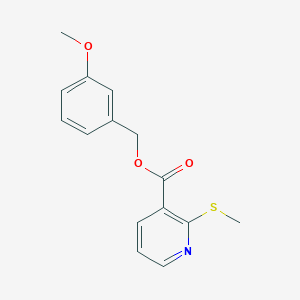

The compound “9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid” is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, click reaction, and addition reaction .Applications De Recherche Scientifique

Chemical Synthesis and Structural Properties

Synthesis and Structural Analyses : 9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid, as part of a broader group of dioxopiperidin and dioxoisoindolin compounds, has been synthesized and structurally analyzed. Such compounds, including those with dioxopiperidin and dioxoisoindolin structures, are used in chemical synthesis processes and have been characterized through various analytical and spectral methods (Hanefeld et al., 1996), (Bedair et al., 2006).

Crystallography and Molecular Structure : The molecular structures of related compounds have been established using X-ray crystallography and quantum calculations. These analyses provide insights into the hydrogen bonding characteristics and structural motifs of these molecules, essential for understanding their chemical behavior and potential applications (Al-farhan et al., 2011).

Biomedical Research

Antimicrobial Activity : Some derivatives of dioxoisoindolin compounds have demonstrated antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bedair et al., 2006), (Al-farhan et al., 2011).

Immunosuppressive Activity : Research on derivatives of dioxoisoindolin has shown promising results in immunosuppressive therapy. Compounds in this class have been synthesized and evaluated for their ability to reduce pro-inflammatory cytokines, offering potential advancements in treating autoimmune diseases (Barbieri et al., 2017).

Material Science and Engineering

Photo-Patternable Epoxy Systems : Certain dioxoisoindolin derivatives have been used in synthesizing novel photo-patternable cross-linked epoxy systems. These systems, applicable in deep UV lithography, demonstrate the versatility of dioxoisoindolin compounds in material science (Huh et al., 2009).

Synthesis of Optically Active Polyamides : Derivatives containing dioxoisoindolin have been used to synthesize optically active polyamides with potential applications in various fields like photonics and optoelectronics (Faghihi et al., 2010).

Analytical and Spectroscopic Applications

- Fluorescent Detection Mechanisms : The study of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) acetic acid, a related compound, offers insights into fluorescent detection mechanisms. This research is significant for developing sensitive and selective analytical methods in various scientific fields (Yang et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMJVYCYINHWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)

![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)

![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)

![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)

![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)